molecular formula C23H28ClN3O4S B2397375 4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1329908-32-8

4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Katalognummer: B2397375
CAS-Nummer: 1329908-32-8
Molekulargewicht: 478
InChI-Schlüssel: IOBFKDWLFDOZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4-methoxy and 7-methyl groups. The compound also contains a morpholinoethyl group linked to the benzamide nitrogen, with a hydrochloride salt enhancing solubility. The 4-methoxy and 7-methyl substituents on the benzothiazole are critical for maintaining bioactivity, as their removal or replacement in analogs leads to reduced potency or inactivity . The morpholinoethyl group may improve metabolic stability and solubility, while the hydrochloride salt aids in pharmacokinetic (PK) properties.

Eigenschaften

IUPAC Name

4-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-16-4-9-19(29-3)20-21(16)31-23(24-20)26(11-10-25-12-14-30-15-13-25)22(27)17-5-7-18(28-2)8-6-17;/h4-9H,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBFKDWLFDOZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core The initial step may involve the condensation of 4-methoxy-7-methylbenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

Positive Allosteric Modulation

One of the primary applications of this compound is as a positive allosteric modulator of the muscarinic M4 receptor. Research indicates that it enhances receptor activity, which is significant in treating neurological disorders such as schizophrenia and Alzheimer’s disease. The discovery process involved synthesizing various analogs to identify compounds that effectively modulate receptor activity without direct agonistic effects .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit anticancer properties. The benzothiazole moiety is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells. A notable study demonstrated that specific structural modifications could enhance the cytotoxicity against cancer cell lines .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly concerning cognitive enhancement and neuroprotection. Its ability to penetrate the blood-brain barrier makes it a candidate for further studies in cognitive disorders .

Table 1: Structure-Activity Relationship (SAR) Data

CompoundStructure ModificationPotency (µM)Notes
ML293Original structure

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name / Identifier Core Structure Key Substituents Target / Activity Potency (EC₅₀ or IC₅₀) Selectivity & PK Properties References
Target Compound Benzamide + benzo[d]thiazole 4-OCH₃, 7-CH₃, morpholinoethyl, HCl Muscarinic (M4) receptor (inferred) Not reported Likely improved solubility due to HCl
ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide) Iso-nicotinamide + benzo[d]thiazole 4-OCH₃, 7-CH₃, isonicotinamide M4-positive allosteric modulator 1.3 µM Selective for M4; low IV clearance (11.6 mL/min/kg), high brain penetration (B:P = 0.85)
Compound 56 (ML293 analog) Benzamide + benzo[d]thiazole 4-OCH₃, 7-H (no methyl) M4 modulator 2.8 µM Reduced potency vs. ML293
LASSBio-1446 (N-(4-(thiomorpholinosulfonyl)phenyl)benzamide) Benzamide + thiomorpholine-sulfonylphenyl Thiomorpholine sulfonyl Not specified (likely non-CNS targets) Not reported No CNS penetration data
4-Cyano analog () Benzamide + benzo[d]thiazole 4-CN, morpholinoethyl, HCl Undisclosed Not reported Supplier-listed; likely exploratory
Stearoyl-CoA Desaturase-1 Inhibitors () Benzamide + thiazole/trifluoromethylbenzyl 3-CF₃-benzyl, hydroxyethoxy Stearoyl-CoA desaturase-1 inhibition IC₅₀ = 1–10 nM Non-selective for CNS receptors

Key Findings and Analysis

Role of Benzothiazole Substituents :

  • The 4-methoxy and 7-methyl groups on the benzothiazole are essential for activity. Removal of the 7-methyl group (as in Compound 56) reduces potency by ~50%, while deletion of both 4-methoxy and 7-methyl groups (Compound 50) abolishes activity entirely .
  • Thiazolo[5,4-b]pyridine replacements for benzothiazole also result in inactive compounds, emphasizing the importance of the benzo[d]thiazole scaffold .

Impact of Amide Linker and Morpholinoethyl Group: The target compound’s benzamide linker differs from ML293’s isonicotinamide. This structural variation may alter binding interactions with muscarinic receptors, though both compounds likely share a common allosteric modulation mechanism . The morpholinoethyl group in the target compound may enhance solubility and metabolic stability compared to ML293’s simpler isonicotinamide structure. However, its bulkiness could reduce brain penetration relative to ML293’s B:P ratio of 0.85 .

Selectivity and Pharmacokinetics: ML293 exhibits >30 µM selectivity against other muscarinic subtypes (M1, M2, M3, M5) and favorable PK in rats . The target compound’s morpholinoethyl group and benzamide core may further refine selectivity or potency, though experimental data are lacking.

Synthetic Considerations: The target compound is synthesized via coupling of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with a benzoyl chloride derivative, followed by HCl salt formation—a method analogous to ML293’s synthesis . Modifications like cyano or dimethyl groups on the benzamide () are exploratory, with effects on electronic properties (e.g., electron-withdrawing CN groups) requiring further study .

Biologische Aktivität

4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N3O3SC_{15}H_{20}N_3O_3S with a molecular weight of approximately 302.39 g/mol. Its structure includes a methoxy group, a thiazole ring, and a morpholinoethyl side chain, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H20N3O3SC_{15}H_{20}N_3O_3S
Molecular Weight302.39 g/mol
CAS Number1177278-07-7

The biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to act as a positive allosteric modulator for the muscarinic M4 receptor, enhancing its efficacy without directly activating the receptor itself .

Antiviral Properties

Research indicates that derivatives related to this compound exhibit antiviral properties against various viruses, including Hepatitis B Virus (HBV). For instance, studies have demonstrated that similar compounds can increase intracellular levels of APOBEC3G, an enzyme that inhibits HBV replication .

Table: Antiviral Efficacy of Related Compounds

Compound NameIC50 (µM)SI (Selectivity Index)
IMB-0523 (related derivative)1.9958
Lamivudine (control)7.37N/A

Anticancer Activity

The compound has also shown promise in cancer research. It has been reported that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . The ability to overcome multidrug resistance (MDR) is particularly noteworthy, making it a candidate for further development in cancer therapies.

Case Study: SMART Compounds
A series of studies on SMART compounds demonstrated their potential as effective anticancer agents. These compounds were evaluated in vivo using human cancer xenograft models, showing significant tumor growth inhibition without neurotoxicity .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For example, ML293 exhibited low intravenous clearance and good brain penetration in rat models . Such properties are crucial for developing therapeutics targeting central nervous system disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what analytical techniques ensure structural integrity?

  • Synthetic Routes :

  • The synthesis involves multi-step reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of substituents (methoxy, morpholinoethyl, and benzamide groups). Key steps include nucleophilic substitution and condensation reactions under controlled reflux conditions .
  • Example protocol:

React 4-methoxy-7-methylbenzo[d]thiazol-2-amine with 2-morpholinoethyl chloride in the presence of a base (e.g., triethylamine) in dioxane at 80°C for 12 hours.

Perform benzoylation using 4-methoxybenzoyl chloride under anhydrous conditions .

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm) .

  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ≈ 526.1 for [M+H]⁺) .

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How is the purity and stability of the compound assessed during synthesis and storage?

  • Purity Assessment :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities (<1% by area normalization) using a C18 column and acetonitrile/water gradient .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., hexane:ethyl acetate 3:1, Rf = 0.45) .
    • Stability Testing :
  • Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials under nitrogen .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays?

  • Orthogonal Assays :

  • Combine radioligand displacement assays (e.g., [³H]-NMS for M4 receptor affinity) with functional cAMP assays to distinguish binding from downstream signaling .

  • Example: A study reported conflicting IC₅₀ values (10 nM vs. 100 nM) for M4 receptor modulation. Repetition under standardized buffer conditions (pH 7.4, 25°C) resolved discrepancies .

    • Data Normalization :
  • Use internal controls (e.g., reference ligands like xanomeline) to correct for batch-to-batch variability .

Q. How can computational modeling predict interactions with biological targets like the M4 muscarinic receptor?

  • Molecular Docking :

  • Simulate ligand-receptor interactions using software like AutoDock Vina. The morpholinoethyl group shows hydrogen bonding with Asp112 and π-π stacking with Trp913 in the M4 receptor .

    • Structure-Activity Relationship (SAR) Studies :
  • Modify substituents (e.g., replacing methoxy with ethoxy) and compare docking scores (∆G) to optimize affinity .

Q. What experimental designs optimize reaction conditions to improve yield?

  • Design of Experiments (DoE) :

  • Use a factorial design to test variables (temperature, catalyst concentration, solvent ratio). For example, optimizing the benzoylation step from 60% to 85% yield by adjusting temperature from 70°C to 90°C .
    • Flow Chemistry :
  • Continuous flow reactors reduce by-product formation (e.g., <2% dimerization) through precise control of residence time and mixing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.